Papyramine

Description

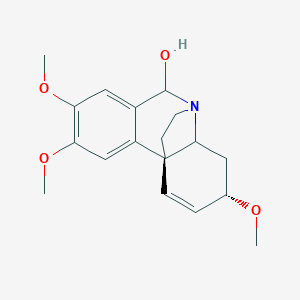

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(1R,12S)-4,5,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-8-ol |

InChI |

InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(16(18)8-11)17(20)12-9-14(22-2)15(23-3)10-13(12)18/h4-5,9-11,16-17,20H,6-8H2,1-3H3/t11-,16?,17?,18+/m1/s1 |

InChI Key |

JFWCEOZJEWNPOW-GQOQCBKBSA-N |

SMILES |

COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |

Isomeric SMILES |

CO[C@H]1CC2[C@]3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |

Canonical SMILES |

COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |

Origin of Product |

United States |

Isolation and Characterization Methodologies for Papyramine

Plant Source Identification and Isolation Techniques

Papyramine has been successfully isolated from various species within the Amaryllidaceae family. Notably, it has been identified in the aerial parts and bulbs of Narcissus panizzianus, a plant species collected in Malaga, Spain. researchgate.net Another documented source of this alkaloid is the bulbs of Cyrtanthus falcatus researchgate.net. The genus Clinanthus, specifically Clinanthus microstephium, is also recognized as a source of related Amaryllidaceae alkaloids, highlighting the potential for this compound's presence in other species within this genus.

The isolation of this compound from these plant materials typically involves a multi-step process. The initial step is often the extraction of the plant material, commonly using a solvent such as methanol. This is followed by a series of chromatographic techniques to separate the complex mixture of compounds present in the crude extract. While specific details can vary between studies, a general approach involves partitioning the methanolic extract and then subjecting the relevant fractions to column chromatography.

Table 1: Plant Sources of this compound

| Plant Species | Part of Plant Used | Location of Collection (if specified) |

| Narcissus panizzianus | Aerial parts and bulbs | Malaga, Spain |

| Cyrtanthus falcatus | Bulbs | Not specified |

Advanced Chromatographic and Spectroscopic Approaches for Compound Purity and Identification

Achieving a high degree of purity is paramount for the accurate characterization of this compound. This is accomplished through the application of advanced chromatographic methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in both separating and identifying this compound and other related alkaloids. researchgate.net

Once isolated and purified, the structural elucidation of this compound is carried out using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), have been pivotal in the complete assignment of the NMR spectra of this compound. researchgate.netacs.org These advanced NMR techniques provide detailed information about the connectivity of atoms within the molecule, allowing for an unambiguous determination of its structure.

Other spectroscopic methods that contribute to the comprehensive characterization of this compound include Mass Spectrometry (MS), which provides information about the compound's molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy, which helps to identify the functional groups present in the molecule.

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Type of Information Obtained |

| 1H NMR | Provides information about the chemical environment of hydrogen atoms. |

| 13C NMR | Provides information about the carbon skeleton of the molecule. |

| 2D NMR (e.g., COSY, HSQC) | Reveals correlations between different nuclei, aiding in structural elucidation. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

Characterization of this compound Epimers and Related Derivatives (e.g., 6-epi-Papyramine)

A significant aspect of this compound research is the study of its epimers, which are stereoisomers that differ in the configuration at only one stereocenter. A notable epimer of this compound is 6-epi-Papyramine, which has been isolated alongside this compound from Narcissus panizzianus. researchgate.net The structural characterization of 6-epi-Papyramine has also been accomplished through the extensive use of two-dimensional NMR experiments, allowing for a complete assignment of its NMR spectra. researchgate.netacs.org

Challenges in Epimer Separation and Distinction in Analytical Research

The presence of epimers such as 6-epi-Papyramine presents considerable challenges in the analytical research of this compound. Due to their identical molecular weight and similar chemical properties, the separation of epimers is often a difficult task. Standard chromatographic techniques may not provide sufficient resolution to separate these closely related compounds.

The distinction between this compound and its epimers relies heavily on sophisticated analytical methods. While techniques like GC-MS can indicate the presence of isomers, the definitive identification and differentiation require the detailed structural information provided by 2D NMR spectroscopy. The subtle differences in the spatial arrangement of atoms in epimers lead to distinct NMR spectral data, which, upon careful analysis, allows for their unambiguous identification. The development of more efficient and selective chromatographic methods remains an active area of research to overcome the challenges associated with the separation of this compound and its epimers.

Biosynthetic Pathways and Enzymatic Mechanisms of Papyramine Formation

Precursor Incorporation and Metabolic Transformations (e.g., L-Phenylalanine, L-Tyrosine, Norbelladine)

It is widely hypothesized that the biosynthesis of Papyramine, like many benzylisoquinoline alkaloids, originates from aromatic amino acids. L-Phenylalanine and L-Tyrosine are the likely primary precursors. Through a series of metabolic transformations, these amino acids would be converted into key intermediates. One such crucial intermediate, based on analogous pathways, is believed to be Norbelladine. The incorporation of these precursors is a critical first step, setting the stage for the construction of the core alkaloid structure.

Table 1: Putative Precursors and Key Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Chemical Class | Putative Role |

| L-Phenylalanine | Amino Acid | Primary Building Block |

| L-Tyrosine | Amino Acid | Primary Building Block |

| Norbelladine | Benzylisoquinoline Alkaloid | Core Structural Precursor |

This table is based on hypothetical involvement in the this compound pathway, extrapolated from known alkaloid biosynthetic routes.

Enzymatic Steps and Catalytic Processes in Primary Metabolite Conversion

The conversion of primary metabolites like L-Phenylalanine and L-Tyrosine into the central intermediate, Norbelladine, would necessitate a series of specific enzymatic reactions. These reactions typically involve decarboxylations, hydroxylations, and condensations. While the specific enzymes responsible for these steps in this compound biosynthesis are unknown, research into other benzylisoquinoline alkaloids suggests the involvement of enzymes such as decarboxylases, hydroxylases (e.g., cytochrome P450 monooxygenases), and synthase enzymes that catalyze the crucial condensation steps.

Enzymatic Preparation and Role of Biosynthetic Intermediates

Between the primary cyclization and the final this compound structure, a series of biosynthetic intermediates are expected to be formed. Each intermediate would be the product of a specific enzymatic modification, such as methylation, hydroxylation, or dehydrogenation. The enzymatic preparation of these intermediates is a tightly regulated process, ensuring the stepwise and stereospecific construction of the final molecule. The characterization of these currently unknown intermediates is essential for a complete understanding of the biosynthetic pathway.

Secondary Cyclization, Diversification, and Restructuring Events Leading to this compound Skeleton

To achieve the final, unique structure of this compound, it is plausible that the initially formed alkaloid scaffold undergoes further modifications. These could include secondary cyclization events, creating additional rings, and other restructuring processes catalyzed by a diverse suite of enzymes. These late-stage modifications are often responsible for the vast structural diversity observed in natural alkaloids and are key to defining the specific chemical identity of this compound.

Chemical Synthesis Strategies for Papyramine and Its Analogues

Total Synthesis Approaches for the Papyramine Core Structure

The total synthesis of Amaryllidaceae alkaloids, including this compound, is generally considered challenging due to their complex molecular architectures and limited availability from natural sources. researchgate.net Early work on the alkaloids of Narcissus papyraceus involved the isolation and structural elucidation of this compound. While specific, detailed total synthesis schemes for the this compound core structure are not extensively documented in readily accessible search results, the broader field of Amaryllidaceae alkaloid synthesis often employs strategies to construct their characteristic polycyclic systems. These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds, often with careful control over stereochemistry. The initial characterization of this compound's structure in the early 1980s likely laid the groundwork for subsequent synthetic investigations into this class of compounds.

Semi-synthetic Transformations for Structural Modification and Diversification

Semi-synthetic approaches are crucial for modifying naturally occurring compounds to generate analogues with altered properties or for confirming their structures. This compound has been a subject of such transformations. For instance, O-methylthis compound, a new alkaloid isolated from Narcissus papyraceus, can be converted to this compound through acidic hydrolysis. This transformation highlights the potential for de-methylation reactions in the semi-synthesis of this compound derivatives.

Conversely, this compound itself can serve as a starting material for the synthesis of other related alkaloids. An example is the partial synthesis of O-methylmaritidine from this compound. This transformation was achieved by reacting this compound with thionyl chloride, followed by reduction with lithium aluminum hydride. These examples demonstrate the utility of semi-synthetic routes in diversifying the structural landscape around the this compound core.

| Transformation | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | O-methylthis compound | Acidic conditions | This compound | |

| Reduction | This compound | Thionyl chloride, Lithium aluminum hydride | O-methylmaritidine |

Stereoselective Synthesis of this compound Epimers

This compound often co-occurs with its epimer, 6-epi-papyramine, in natural extracts, and these epimers can exist as an equilibrium mixture in solution. The ratio of these epimers is known to be solvent-dependent. For example, in CDCl₃, the ratio of this compound to 6-epi-papyramine was observed as 1:2. This ratio shifted to 1:1 in DMSO and 2:1 in CDCl₃-TFA, indicating a solvent-mediated equilibrium between the two epimers at the C-6 position.

The complete assignment of the Nuclear Magnetic Resonance (NMR) spectra of both this compound and 6-epi-papyramine has been achieved using two-dimensional NMR spectroscopy, allowing for their precise characterization and differentiation. While the natural co-occurrence and solution-phase equilibrium of these epimers are well-established, specific synthetic methodologies that achieve stereoselective control for the preferential formation of one this compound epimer over the other were not explicitly detailed in the provided search results. The inherent epimerization observed in solution suggests that controlling the stereochemistry during synthesis would require highly specific and carefully optimized conditions to favor a particular stereoisomer.

Molecular and Cellular Mechanisms of Biological Activity of Papyramine

Investigation of Cellular Growth Modulation and Antiproliferative Effects

Papyramine has demonstrated significant effects on cellular growth, exhibiting antiproliferative and cytotoxic activities in various cell lines. Studies have shown that this compound possesses cytotoxic activity against murine alveolar non-tumoral fibroblast cells and human lymphoid neoplasm cells. nih.gov Furthermore, it has been observed to exert a cytotoxic effect on non-tumoral fibroblastic LMTK cells.

The broader class of Amaryllidaceae alkaloids, to which this compound belongs, is recognized for its diverse pharmacological properties, including antiproliferative activity. These compounds can influence cellular processes such as cytotoxicity, apoptosis induction, and cell cycle arrest. Certain crinine-type alkaloids, also part of the Amaryllidaceae family, are considered promising therapeutic candidates for treating apoptosis-resistant tumors, notably glioblastoma, by inhibiting their proliferation through cytostatic mechanisms.

Elucidation of Molecular Pathways Involved in Cellular Cytotoxicity

While this compound exhibits cytotoxic effects against various cell types nih.gov, the specific molecular pathways directly elucidated for this compound's cellular cytotoxicity are not extensively detailed in the current literature. However, insights into the mechanisms of action for other Amaryllidaceae alkaloids offer a broader context for understanding potential cytotoxic pathways.

Many alkaloids within the Amaryllidaceae series are known to be efficient inducers of apoptosis, a programmed cell death mechanism. General mechanisms of cellular cytotoxicity can involve the directed release of lytic granules containing cytotoxic factors like perforin (B1180081) and granzymes by immune cells such as Natural Killer (NK) cells, leading to the lysis and death of target cells. Additionally, cytotoxicity can be mediated through the induction of death receptor-mediated apoptosis via the expression of Fas ligand or TRAIL (TNF-related apoptosis-inducing ligand). These mechanisms represent common pathways by which cytotoxic compounds can induce cell death.

Analysis of Protein Synthesis Interference Mechanisms

Direct experimental evidence specifically linking this compound to interference with protein synthesis mechanisms is not available in the provided search results. However, it is noteworthy that other Amaryllidaceae alkaloids have been investigated for such effects. For instance, the mechanism of action of haemanthamine, a related alkaloid, is believed to involve the inhibition of protein synthesis. This is achieved by blocking the peptide bond formation step at the peptidyl transferase center of the 60S ribosomal subunit. This suggests that protein synthesis inhibition is a known mode of action within the broader class of Amaryllidaceae alkaloids, though its direct applicability to this compound requires further specific investigation.

Assessment of P-glycoprotein (P-gp) Interactions and Cellular Efflux Modulation

Research has specifically assessed the interaction of this compound with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug absorption and disposition. A study evaluating the P-gp interactions of several potentially central nervous system (CNS)-active Amaryllidaceae alkaloids, including this compound, utilized the calcein-AM efflux assay in Madin-Darby canine kidney (MDCK) cells transfected with human multidrug resistance transporter 1.

The findings indicated that this compound demonstrated weak or no interaction with P-gp. This contrasts with other alkaloids tested in the same study, such as Powelline and 6-hydroxycrinamine, which showed P-gp interaction with IC50 values between 300 and 500 µM. 3-O-Acetylhamayne exhibited a weaker interaction, with an IC50 value above 3 mM. Notably, the study concluded that there was no observed correlation between the alkaloid type and its interaction with P-gp, highlighting the complexity in predicting such interactions based solely on structural similarities.

Table 1: P-glycoprotein Interaction of Amaryllidaceae Alkaloids

| Compound | P-gp Interaction (Calcein-AM Efflux Assay) | IC50 Value (if reported) |

| This compound | Weak or no interaction | Not reported |

| Powelline | Interaction | 300-500 µM |

| 6-Hydroxycrinamine | Interaction | 300-500 µM |

| 3-O-Acetylhamayne | Weaker interaction | > 3 mM |

| Epibuphanisine | Weak or no interaction | Not reported |

| Lycorine (B1675740) | Weak or no interaction | Not reported |

| 1-epi-Deacetylbowdenisine | Weak or no interaction | Not reported |

| Galanthamine (B1674398) | Weak or no interaction | Not reported |

Source:

Exploration of Interactions with Neurotransmitter System Components

This compound's potential interactions with components of the neurotransmitter system, specifically cholinesterases and serotonin (B10506) transporters, have been investigated.

Cholinesterases: this compound has been subjected to cholinesterase inhibition assays. While these studies indicate that its activity in inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), was determined, specific quantitative data, such as IC50 values for this compound, are not explicitly provided in the available search results. The Amaryllidaceae family is well-known for producing alkaloids with significant cholinesterase inhibitory activity, with galanthamine being a prominent example used therapeutically for Alzheimer's disease due to its potent AChE inhibition.

Serotonin Transporters: Regarding interactions with serotonin transporters, this compound was tested for its ability to inhibit [3H]Citalopram binding to the rat brain serotonin transporter. The results indicated "no activity" (NA) for this compound in this assay. This suggests that this compound does not significantly interfere with the serotonin transporter in this specific experimental context. It is important to note that while one source broadly listed "SSRI" (Serotonin Selective Reuptake Inhibitor) alongside this compound in a general plant overview, the direct experimental data from a specific binding assay indicates no inhibitory activity.

Preclinical Pharmacological Investigations of Papyramine in Experimental Models

In Vitro Cell-Based Assay Systems for Efficacy Evaluation

In vitro cell-based assays serve as a foundational step in evaluating the pharmacological potential of novel compounds like Papyramine. These systems allow for controlled assessment of a compound's effects on specific cell types, providing initial insights into its efficacy. This compound has demonstrated notable cytotoxic and cell growth inhibitory activities against a range of cell lines, encompassing both cancerous and non-tumoral origins. nih.govplantaedb.com

Specifically, this compound has exhibited cytotoxic effects against murine alveolar non-tumoral fibroblast cells and human lymphoid neoplasm cells. nih.gov Further investigations have revealed its pronounced cell growth inhibitory activities across a spectrum of human tumor cell lines, including Rauscher viral leukemia, Molt 4 lymphoma, BL6 mouse melanoma, HepG2 human hepatoma, HeLa, LNCaP human prostate cancer, and HT 29. plantaedb.com Additionally, this compound has shown cytotoxic activity against non-tumoral fibroblastic LMTK cells. plantaedb.comnih.gov These findings suggest a broad-spectrum activity profile for this compound in inhibiting cell proliferation. This compound is also recognized as a promising therapeutic candidate for the treatment of apoptosis-resistant tumors, particularly glioblastoma.

While specific quantitative data such as IC50 values for this compound across all these cell lines were not consistently detailed in the reviewed literature, the qualitative observations of its cytotoxic and cell growth inhibitory effects are significant. The observed activities highlight this compound's potential as a compound with antiproliferative properties.

Table 1: Summary of this compound's In Vitro Efficacy in Cell-Based Assays

| Cell Line Type | Specific Cell Lines Tested | Observed Efficacy |

| Murine Fibroblast | Murine alveolar non-tumoral fibroblast | Cytotoxic activity |

| Human Lymphoid Neoplasm | Human lymphoid neoplasm | Cytotoxic activity |

| Leukemia | Rauscher viral leukemia | Pronounced cell growth inhibitory activity |

| Lymphoma | Molt 4 lymphoma | Pronounced cell growth inhibitory activity |

| Melanoma | BL6 mouse melanoma | Pronounced cell growth inhibitory activity |

| Hepatoma | HepG2 human hepatoma | Pronounced cell growth inhibitory activity |

| Cervical Cancer | HeLa | Pronounced cell growth inhibitory activity |

| Prostate Cancer | LNCaP human prostate cancer | Pronounced cell growth inhibitory activity |

| Colorectal Cancer | HT 29 | Pronounced cell growth inhibitory activity |

| Glioblastoma | Glioblastoma | Promising therapeutic candidate (apoptosis-resistant tumors) |

| Non-tumoral Fibroblastic Cells | LMTK cells | Cytotoxic effect |

Application of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Advanced in vitro models, such as Organ-on-a-Chip (OOC) systems and three-dimensional (3D) cell cultures, represent significant advancements in preclinical research by providing more physiologically relevant environments than traditional two-dimensional (2D) cell cultures. OOC technology utilizes microfluidic devices to mimic the structural and functional complexities of human organs, enabling the study of tissue-tissue interfaces and physicochemical microenvironments. Similarly, 3D cell cultures, including spheroid cultures, allow cells to grow and interact in a spherical shape, fostering cell-cell and cell-matrix interactions that more closely resemble the in vivo environment. These models are crucial for improving the predictability of drug efficacy and toxicity, and for reducing reliance on animal testing.

While these advanced in vitro models are increasingly employed in drug discovery and disease modeling, specific preclinical investigations focusing on this compound using Organ-on-a-Chip systems or 3D cell cultures were not detailed in the currently reviewed literature. The application of such sophisticated models to this compound would offer deeper insights into its efficacy, distribution within complex tissues, and potential interactions within a more physiologically accurate context.

In Vivo Animal Models for Pharmacological Characterization in Disease Systems

In vivo animal models are indispensable for pharmacological characterization, providing a comprehensive understanding of a compound's effects within a living organism. These models allow for the assessment of efficacy in complex disease systems, considering systemic interactions, metabolism, and excretion that cannot be fully replicated in vitro. Common animal models include rodents (mice and rats), which are widely used due to their genetic similarities to humans and ease of manipulation. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, offer a highly relevant platform for oncology research by preserving tumor genetics and microenvironment.

The available literature indicates a general mention of this compound's potential for neuroprotection in various cellular and animal models of neurodegenerative disease. However, detailed research findings specifically outlining the in vivo pharmacological characterization of this compound in defined disease systems, including specific animal models used, experimental designs, and quantitative efficacy data, were not extensively provided in the reviewed sources. Further in vivo studies would be crucial to fully understand this compound's therapeutic potential in a whole-organism context.

Mechanistic Studies in Preclinical Disease Paradigms (e.g., Oncology Models)

Mechanistic studies are vital for elucidating how a chemical compound exerts its pharmacological effects at a molecular and cellular level, particularly within preclinical disease paradigms such as oncology. Understanding these mechanisms can guide drug development and identify potential therapeutic targets.

In the context of oncology, this compound has been investigated for its mechanism of action, particularly in glioblastoma, a highly aggressive form of brain cancer. Research indicates that this compound inhibits glioblastoma cell proliferation through cytostatic effects. This cytostatic action is attributed to the rigidification of the actin cytoskeleton within the glioblastoma cells. The actin cytoskeleton plays a critical role in various cellular processes, including cell shape, motility, division, and intracellular transport. Disruption or rigidification of this dynamic structure can impede cell proliferation and migration, which are hallmarks of cancer progression.

The observed cytotoxic effect of this compound, along with other Amaryllidaceae alkaloids like crinamine (B1198835) and haemanthamine, against non-tumoral fibroblastic LMTK cells also suggests a broader cellular impact beyond specific tumor types. plantaedb.comnih.gov However, the specific mechanism for this non-tumoral cytotoxicity of this compound was not detailed in the provided search results beyond the general cytotoxic effect.

The focus on actin cytoskeleton rigidification in glioblastoma models provides a specific mechanistic insight into this compound's anticancer potential, highlighting a potential pathway through which it exerts its therapeutic effects.

Advanced Analytical Methodologies in Papyramine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of complex natural products like Papyramine. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for unraveling the complete connectivity and stereochemistry of the molecule acs.orgresearchgate.netresearchgate.netdoi.org.

For this compound and its 6-epi-Papyramine epimer, 2D NMR experiments have been instrumental in their complete characterization acs.orgresearchgate.net. Techniques such as 2D COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable. COSY experiments establish proton-proton connectivities through scalar coupling, while NOESY experiments reveal spatial proximities between protons, aiding in the assignment of relative stereochemistry and conformational preferences acs.orgresearchgate.net.

Research findings indicate that this compound exists in solution as an equilibrium mixture of epimers at C-6, with the α/β ratio being solvent-dependent (e.g., 1:2 in CDCl₃, 1:1 in DMSO, and 2:1 in CDCl₃-TFA) clockss.org. Detailed ¹H and ¹³C NMR data for each epimer have been reported, providing specific chemical shifts that confirm the proposed structures clockss.orgacs.org. For instance, the ¹³C NMR spectrum of this compound shows characteristic signals for its methoxyl groups (e.g., at δ 59.2, 56.1, 56.2 ppm for C-2, C-8, and C-9 methoxyls, respectively), methylene (B1212753) carbons, aromatic carbons, and quaternary carbons researchgate.net. The complete assignment of NMR spectra, often facilitated by 2D NMR techniques, has confirmed the complex tetracyclic framework of this compound acs.orgresearchgate.net.

Table 1: Selected ¹H NMR Data for this compound (in CDCl₃-CD₃OD) clockss.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 7.44 | s | - |

| H-11 | 7.24 | s | - |

| H-4 | 5.76 | br d | 2.2 |

| H-5a | 4.83 | m | - |

Table 2: Selected ¹³C NMR Data for this compound researchgate.net

| Carbon Position | Chemical Shift (δ, ppm) | Type |

| C-2 OMe | 59.2 | Methoxyl |

| C-8 OMe | 56.1 | Methoxyl |

| C-9 OMe | 56.2 | Methoxyl |

| C-6 | 56.7 | Methylene |

| C-11 | 30.1 | Methylene |

| C-12 | 53.0 | Methylene |

| C-7 | 110.7 | Aromatic |

| C-10 | 107.6 | Aromatic |

| C-1 | 67.7 | Methine |

| C-2 | 78.2 | Methine |

| C-3 | 59.0 | Methine |

| C-4a | 61.3 | Methine |

| C-10b | 40.1 | Methine |

| C-4 | 66.9 | Quaternary |

| C-6a | 128.5 | Quaternary |

| C-8 | 147.8 | Quaternary |

| C-9 | 147.9 | Quaternary |

| C-10a | 127.9 | Quaternary |

Mass Spectrometry-Based Techniques for Metabolite Profiling and Identification

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight, elemental composition, and fragmentation patterns of this compound, which are crucial for its identification and for profiling its metabolites ub.edu. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with high-resolution capabilities, provide complementary information.

For this compound, EI-MS has been used to determine its molecular ion peak (M⁺) at m/z 317, consistent with its molecular formula C₁₈H₂₃NO₄ clockss.orgacs.org. Fragmentation patterns obtained from EI-MS provide structural clues, with characteristic peaks at m/z 281, 240, 165, 125, 109, and 108 clockss.org. The base peak (100% relative intensity) at m/z 109 is particularly significant in the EI-MS spectrum of this compound clockss.org.

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are essential for confirming the molecular formula and distinguishing between compounds with similar nominal masses ub.edu. ESI-MS, being a softer ionization technique, is often used for detecting and determining the exact mass of molecular ions that might not be prominent in EI spectra due to extensive fragmentation ub.edu. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be achieved, yielding specific fragment ions that aid in detailed structural elucidation and the identification of this compound in complex mixtures during metabolite profiling ub.edu.

Table 3: Mass Spectrometry Data for this compound clockss.orgacs.orgub.edu

| MS Technique | Molecular Ion (M⁺/M+H⁺) | Exact Mass (Calculated) | Exact Mass (Found) | Key Fragments (m/z, % relative intensity) |

| EI-MS | 317 (M⁺) | 317.16270821 Da nih.gov | - | 281 (10), 240 (10), 165 (5), 125 (20), 109 (100), 108 (20) clockss.org |

| ESI-MS | 318.1701 (M+H⁺) | 317.16270821 Da nih.gov | 318.1695 ub.edu | 215.1056 (60), 229.1218 (80), 245.1042 (50), 257.1166 (70), 268.1329 (60), 286.1435 (100) ub.edu |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for the isolation, purification, purity assessment, and quantitative analysis of this compound from natural sources, which often contain a complex mixture of alkaloids researchgate.netub.edumdpi.com.

High-Performance Liquid Chromatography (HPLC) is widely employed for the separation and purification of Amaryllidaceae alkaloids, including this compound researchgate.netub.edumdpi.comnih.gov. HPLC, often coupled with UV/Vis or diode array detectors (DAD), allows for the detection and quantification of this compound based on its characteristic UV absorption profile clockss.orgresearchgate.netnih.gov. Preparative HPLC can be used to obtain pure samples for further spectroscopic analysis, while analytical HPLC is crucial for purity assessment and quantitative determination in extracts or purified fractions researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for volatile or derivatized alkaloids researchgate.netub.edu. GC-MS allows for the direct identification of known compounds by comparing their GC-MS spectra and retention indices with library databases researchgate.net. It is a valuable tool for profiling the alkaloid content in plant extracts and for identifying this compound within these complex mixtures researchgate.netub.edumdpi.comscispace.com. For instance, GC-MS analysis has been successfully used to identify various Amaryllidaceae alkaloids, and in some cases, compounds like this compound and its epimers can be identified directly or after appropriate derivatization researchgate.netscispace.com.

Spectroscopic and Computational Approaches for Conformational Analysis

Conformational analysis is critical for understanding the three-dimensional structure and dynamic behavior of this compound, especially given its existence as an epimeric mixture clockss.orgconicet.gov.ar. Both spectroscopic and computational approaches contribute to this understanding.

Spectroscopic methods, beyond basic NMR, can provide insights into conformation. While specific Circular Dichroism (CD) data for this compound was not explicitly found in the provided search results, CD spectroscopy is a common technique used for determining the absolute configuration and conformational preferences of chiral molecules like alkaloids doi.org. Changes in CD spectra under different conditions (e.g., solvent, temperature) can reveal conformational equilibria.

Computational approaches, such as molecular modeling, quantum mechanical calculations (e.g., Density Functional Theory, DFT), and molecular dynamics simulations, are increasingly used to complement experimental data in conformational analysis doi.orgconicet.gov.arcore.ac.uk. These methods can predict stable conformers, calculate their relative energies, and simulate their dynamic behavior. For this compound, particularly concerning its C-6 epimerism, computational studies can:

Predict stable conformations: Energy minimization techniques can identify the lowest energy conformations of this compound and its epimers conicet.gov.arcore.ac.uk.

Determine energy barriers for interconversion: This helps understand the dynamic equilibrium between epimers conicet.gov.ar.

Calculate spectroscopic parameters: Ab initio or DFT calculations can predict NMR chemical shifts, coupling constants, and CD spectra, which can then be compared with experimental data to validate proposed conformations doi.org.

Investigate solvent effects: Computational models can simulate the influence of different solvents on the conformational equilibrium, corroborating experimental observations from NMR clockss.orgconicet.gov.ar.

Molecular Docking: While more related to biological activity, molecular docking studies (which involve conformational analysis of the ligand) have been applied to Amaryllidaceae alkaloids, considering their epimeric mixtures and protonation states, to understand their interactions with target proteins conicet.gov.ar. This indirectly highlights the importance of understanding the conformational landscape.

The reported solvent-dependent α/β ratio of this compound epimers at C-6 strongly suggests a dynamic conformational equilibrium that can be further explored and validated through advanced computational modeling, providing a deeper understanding of its solution-state behavior clockss.orgconicet.gov.ar.

Future Directions and Emerging Research Perspectives on Papyramine

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The biosynthesis of Amaryllidaceae alkaloids, including papyramine, typically proceeds from a common precursor, norbelladine, which is formed through a Mannich reaction involving tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) ub.eduresearchgate.net. Subsequent oxidative coupling of O-methylnorbelladine leads to the diverse structural types observed in this alkaloid family ub.edu. Given the minute quantities of this compound obtained from natural plant sources, advancements in biosynthetic pathway engineering are crucial for scalable and sustainable production nih.gov.

Future research in this domain aims to:

Complete Elucidation of Biosynthetic Pathways: While the general biosynthetic route for Amaryllidaceae alkaloids is understood, a detailed understanding of every enzymatic step and regulatory mechanism specific to this compound's formation is still needed. Identifying and characterizing all enzymes responsible for its unique structural features will be paramount.

Heterologous Expression in Engineered Hosts: A key strategy involves engineering microbial systems, such as Escherichia coli or yeast, or plant cell cultures, to serve as bioreactors for this compound synthesis. This would entail transferring the genes encoding the complete biosynthetic pathway into these hosts, offering a controlled and scalable production platform.

Optimization of Precursor Supply: Enhancing the availability of primary metabolic precursors like tyramine and 3,4-dihydroxybenzaldehyde within the engineered host or plant system could significantly improve this compound yields. This may involve genetic modifications to upregulate the upstream metabolic pathways that produce these precursors.

Enzyme Engineering and Pathway Manipulation: Employing techniques like directed evolution or rational design to modify key biosynthetic enzymes could improve their catalytic efficiency, alter substrate specificity, or even steer the pathway towards higher this compound production while minimizing unwanted byproducts.

Application of Gene Editing Technologies: Advanced gene editing tools, such as CRISPR-Cas9, can be utilized in native plant species or engineered hosts to precisely modify genes involved in the this compound biosynthetic pathway, thereby enhancing its accumulation or reducing the synthesis of competing alkaloids.

Rational Design and Synthesis of this compound Analogs with Modified Biological Profiles

This compound has demonstrated cytotoxic activity against a range of tumor cell lines, including murine alveolar non-tumoral fibroblast, human lymphoid neoplasm, Rauscher viral leukemia, Molt 4 lymphoma, BL6 mouse melanoma, HepG2 human hepatoma, HeLa, LNCaP human prostate cancer, and HT 298 cells mdpi.comnih.gov. This broad activity underscores its potential as a lead compound for anticancer drug development. Rational design and synthesis of this compound analogs are critical for optimizing its pharmacological properties, such as enhancing efficacy, improving selectivity, and fine-tuning pharmacokinetic profiles.

Key future directions include:

Combinatorial Chemistry and High-Throughput Synthesis: Developing efficient and versatile synthetic methodologies to generate diverse libraries of this compound analogs rapidly. These libraries can then be subjected to high-throughput screening to identify compounds with superior biological profiles.

Bioisosteric Replacements: Strategically replacing certain functional groups with bioisosteres to modulate physicochemical properties like metabolic stability, lipophilicity, or hydrogen bonding capabilities, without significantly altering or even enhancing the desired biological activity.

Hybrid Molecule Development: Synthesizing novel hybrid compounds by combining the this compound scaffold with pharmacophores from other known bioactive molecules. This approach aims to create agents with synergistic effects or the ability to modulate multiple biological targets.

Prodrug Strategies: Designing prodrugs of this compound to overcome limitations such as poor bioavailability or solubility, or to achieve targeted delivery to specific tissues or tumor cells, thereby improving its therapeutic index.

Development of Innovative Preclinical Models for Mechanistic Insights

Current understanding of this compound's biological activity largely stems from in vitro studies using conventional cell lines mdpi.comresearchgate.netub.edunih.gov. To advance this compound towards clinical translation, the development and utilization of more physiologically relevant preclinical models are essential for unraveling its mechanisms of action and evaluating its in vivo efficacy.

Future research should prioritize:

Advanced In Vitro Models:

Three-Dimensional (3D) Cell Cultures: Utilizing spheroids and organoids, which better recapitulate the complex architecture and microenvironment of in vivo tissues and tumors, to provide more accurate assessments of this compound's anticancer activity and tissue penetration.

Co-culture Systems: Investigating the interactions of this compound within multi-cellular environments, such as co-cultures of cancer cells with immune cells or stromal cells, to understand its broader impact on the tumor microenvironment.

Microfluidic Devices (Organs-on-a-Chip): Employing these advanced platforms to study complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME), and to assess potential organ-specific effects of this compound in a highly controlled and reproducible manner.

Relevant In Vivo Animal Models:

Patient-Derived Xenograft (PDX) Models: Implanting human tumor tissues into immunocompromised mice to evaluate this compound's efficacy against specific cancer types, thereby accounting for patient heterogeneity and providing clinically relevant data.

Genetically Engineered Mouse Models (GEMMs): Utilizing mice that spontaneously develop tumors, which closely mimic human disease progression, to assess long-term efficacy, potential resistance mechanisms, and systemic effects of this compound.

Zebrafish Models: Employing zebrafish for rapid in vivo screening of toxicity and initial efficacy, particularly for high-throughput compound prioritization, owing to their optical transparency and genetic manipulability.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Identification

While some SAR insights exist for Amaryllidaceae alkaloids, including this compound, particularly concerning P-glycoprotein interactions dntb.gov.uascielo.br and cytotoxic potential researchgate.netub.edu, a comprehensive SAR study specifically aimed at identifying this compound's precise biological targets remains a critical area for future investigation. Elucidating the molecular targets is fundamental for rational drug development and optimization.

Future SAR studies should encompass:

Systematic Structural Modification and Biological Evaluation: Synthesizing a series of this compound analogs with incremental chemical changes and rigorously evaluating their biological activity across a diverse panel of assays, including cytotoxicity, enzyme inhibition, and receptor binding.

High-Throughput Screening (HTS) Against Target Libraries: Screening this compound and its derivatives against extensive libraries of known biological targets, such as kinases, proteases, and G protein-coupled receptors (GPCRs), to identify potential binding partners and elucidate their mechanisms of action.

Affinity Chromatography and Pull-Down Assays: Utilizing immobilized this compound or its chemically modified derivatives as probes to isolate and identify proteins that directly interact with the compound from complex biological matrices, such as cell lysates.

Chemoproteomics Approaches: Employing chemical probes derived from this compound to selectively label and identify its protein targets in a global, unbiased manner within living cells or tissues.

Phenotypic Screening Coupled with Target Deconvolution: When initial screening yields a desired phenotypic outcome (e.g., cell growth inhibition), subsequent experiments will involve advanced techniques like CRISPR-Cas9 screening, RNA interference, or comprehensive gene expression profiling to pinpoint the specific pathways and molecular targets responsible for the observed biological effect.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are invaluable tools in modern drug discovery, offering efficient and cost-effective avenues to guide experimental research. These methodologies have already demonstrated utility in the study of Amaryllidaceae alkaloids, including computational analyses of galanthamine-type alkaloids and their interactions with acetylcholinesterase mdpi.comresearchgate.net.

Future applications of computational approaches in this compound research include:

Molecular Docking and Virtual Screening: Predicting the most probable binding modes and affinities of this compound and its analogs to potential biological targets. This information can critically inform the rational design of more potent and selective compounds. Virtual screening of large chemical databases can also identify novel scaffolds with similar binding characteristics to this compound.

Molecular Dynamics (MD) Simulations: Conducting dynamic simulations to study the time-dependent interactions between this compound and its identified targets. These simulations can provide insights into conformational changes upon binding, binding stability, and potential allosteric effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust predictive models that establish correlations between the chemical structures of this compound analogs and their observed biological activities. These QSAR models can then be used to design new compounds with optimized properties and prioritize them for synthesis and experimental validation.

De Novo Drug Design: Utilizing computational algorithms to design entirely new chemical structures that are predicted to bind effectively to a specific target, using the this compound scaffold as a foundational template or inspiration.

ADME/Tox Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its analogs. This early-stage prediction can help in filtering out compounds with unfavorable drug-like properties, including potential P-glycoprotein interactions, which have been noted for this compound dntb.gov.uascielo.br.

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of Papyramine?

this compound’s structural characterization relies heavily on two-dimensional NMR spectroscopy , including techniques like COSY, NOESY, and HMBC. For example, Bastida et al. (1990) assigned its stereochemistry by analyzing coupling constants and nuclear Overhauser effects (NOEs) in 2D NMR spectra . Key peaks include aromatic proton resonances at δ 6.8–7.2 ppm and methylene signals at δ 3.5–4.0 ppm. Researchers should prioritize solvent selection (e.g., CDCl₃ for solubility) and temperature control to minimize signal overlap .

Q. How can researchers validate the purity of this compound isolates?

Combine HPLC with UV-Vis detection (λ ~254 nm for alkaloids) and mass spectrometry (ESI-MS in positive ion mode). A purity threshold of ≥95% is recommended for pharmacological assays. Ensure calibration with certified reference materials and replicate injections (n=3) to confirm retention time consistency .

Q. What are the standard protocols for alkaloid extraction from Narcissus species?

Use acid-base liquid-liquid extraction :

- Grind plant material (fresh or lyophilized) and homogenize in 0.1M HCl.

- Adjust pH to 9–10 with NH₄OH to precipitate alkaloids.

- Extract with chloroform:methanol (3:1), then evaporate under reduced pressure. Validate yields via gravimetric analysis and TLC (silica gel, Rf ~0.5 in EtOAc:MeOH 4:1) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be systematically addressed?

Contradictions often arise from heterogeneous assay conditions . Apply these steps:

- Meta-analysis of existing data to identify variables (e.g., cell lines, solvent carriers).

- Standardize assays using guidelines from (e.g., NIH/3T3 fibroblasts for cytotoxicity, IC₅₀ calculations via nonlinear regression).

- Conduct dose-response studies across ≥5 concentrations to confirm potency thresholds .

Q. What experimental design principles minimize bias in this compound’s pharmacological evaluation?

Adopt blinded, randomized protocols :

Q. How can researchers optimize this compound’s synthetic pathways to improve yield?

Evaluate catalytic systems and reaction kinetics:

- Test Pd/C vs. Raney Ni in hydrogenation steps (monitor via TLC every 30 min).

- Optimize solvent polarity (e.g., ethanol vs. THF) and temperature (40–80°C).

- Apply Design of Experiments (DoE) to identify interactions between variables (e.g., pH, catalyst loading). Report yields as mean ± SD (n=5) .

Q. What strategies ensure reproducibility in this compound’s NMR data across laboratories?

Follow Bastida et al. (1990)’s protocols :

- Use a 500 MHz spectrometer with a cryoprobe for sensitivity.

- Calibrate chemical shifts relative to TMS (δ 0 ppm).

- Share raw FID files and processing parameters (e.g., Lorentzian-Gaussian window functions) via open-access repositories .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in this compound’s reported logP values?

Perform comparative chromatographic validation :

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear mixed-effects modeling (NLME) for IC₅₀/EC₅₀ calculations.

- Fit data to Hill equation: .

- Report 95% confidence intervals and goodness-of-fit metrics (R² ≥0.9) .

Future Research Directions

Q. What gaps exist in understanding this compound’s mechanism of action?

Limited data on target engagement (e.g., kinase inhibition profiling) and in vivo pharmacokinetics (e.g., bioavailability in rodent models). Prioritize:

Q. How can computational chemistry enhance this compound’s structural optimization?

Apply molecular docking (AutoDock Vina) to predict binding affinities for acetylcholinesterase or tubulin.

- Use PyMOL for binding pose visualization.

- Validate predictions with SAR studies (e.g., methyl or halogen substitutions at C-6) .

Tables for Key Data

Table 1. NMR Assignments for this compound (CDCl₃, 500 MHz)

| Proton Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-3 | 6.82 | d | 8.5 |

| H-4 | 7.15 | dd | 8.5, 2.0 |

| H-6 | 3.92 | m | - |

Table 2. Yield Optimization via DoE (Catalyst: Pd/C, 60°C)

| pH | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 7 | 5 | 62 ± 3 |

| 8 | 10 | 78 ± 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.